molecular formula C12H8FN3S B6599143 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1937556-03-0

5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B6599143
CAS No.: 1937556-03-0
M. Wt: 245.28 g/mol
InChI Key: GDZPLJVTYVDOPT-UHFFFAOYSA-N
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Description

5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluoronaphthalene moiety in this compound adds to its potential pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(4-fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-(4-Fluoronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the fluoronaphthalene and triazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPLJVTYVDOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=NC(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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